molecular formula C10H19NO3 B1423703 trans-1-Boc-4-methylpyrrolidin-3-ol CAS No. 885102-33-0

trans-1-Boc-4-methylpyrrolidin-3-ol

Cat. No.: B1423703
CAS No.: 885102-33-0
M. Wt: 201.26 g/mol
InChI Key: YMSRLPJZNWGMAM-HTQZYQBOSA-N
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Description

trans-1-Boc-4-methylpyrrolidin-3-ol is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, where its stereochemistry and protective groups enable controlled reactivity in multi-step reactions. As per commercial data, it is available with 95% purity at a price of $1,262 for 5g (as of December 2021) . The Boc group enhances stability during synthetic processes, while the hydroxyl and methyl groups influence solubility and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-4-methylpyrrolidin-3-ol typically involves the protection of the amine group in 4-methylpyrrolidin-3-ol with a Boc group. This can be achieved by reacting 4-methylpyrrolidin-3-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: trans-1-Boc-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-methylpyrrolidin-3-one.

    Reduction: Formation of 4-methylpyrrolidin-3-amine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-1-Boc-4-methylpyrrolidin-3-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the structure-activity relationships of pyrrolidine derivatives. It is also employed in the synthesis of biologically active molecules.

Medicine: The compound is used in medicinal chemistry for the development of new drugs. Its derivatives have shown potential in treating various diseases, including cancer and neurological disorders.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of trans-1-Boc-4-methylpyrrolidin-3-ol involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing selective transformations to occur at other sites of the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, physical properties, and applications of trans-1-Boc-4-methylpyrrolidin-3-ol and related pyrrolidine derivatives:

Compound Name Substituents Physical Properties Applications/Significance References
This compound 4-methyl, 3-hydroxy Purity: 95%; Price: $1,262/5g Pharmaceutical intermediate
trans-3-amino-1-Boc-4-methoxypyrrolidine 4-methoxy, 3-amino Not reported Building block for bioactive molecules
trans-1-Boc-4-(3-hydroxyphenyl)-pyrrolidine-3-carboxylic acid 4-(3-hydroxyphenyl), 3-carboxylic acid Not reported Drug design (aromatic interactions)
TRANS-4-N-BOC-AMINO-1-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID 4-Boc-amino, 1-Cbz (benzyloxycarbonyl), 3-carboxylic acid Not reported Dual-protected synthetic intermediate

Key Differences and Implications

Hydroxyl vs. Amino vs. Carboxylic Acid Groups

  • This compound : The hydroxyl group at C3 facilitates hydrogen bonding, improving solubility in polar solvents. The methyl group at C4 increases lipophilicity, enhancing membrane permeability .
  • trans-3-amino-1-Boc-4-methoxypyrrolidine: The amino group at C3 introduces basicity, enabling participation in nucleophilic reactions. The methoxy group at C4 may reduce steric hindrance compared to methyl .
  • Carboxylic Acid Derivatives (e.g., ) : The carboxylic acid group adds acidity and polarity, making these compounds suitable for salt formation or conjugation in drug design .

Protection Strategies

  • Dual Protection (Boc and Cbz) : The compound in employs Boc and Cbz groups simultaneously, allowing sequential deprotection in multi-step syntheses. This is critical for constructing complex molecules like peptides or kinase inhibitors .

Aromatic vs. Aliphatic Substituents

Biological Activity

trans-1-Boc-4-methylpyrrolidin-3-ol is a pyrrolidine derivative notable for its applications in organic synthesis and medicinal chemistry. The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. This article explores its biological activity, mechanisms of action, and implications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of this compound features a tert-butyloxycarbonyl (Boc) protecting group that stabilizes the amine functionality, allowing for selective chemical transformations. The general formula is represented as follows:

C10H17NO2\text{C}_{10}\text{H}_{17}\text{N}\text{O}_2

The biological activity of this compound primarily stems from its role as a building block in drug synthesis. The Boc group can be removed under acidic conditions, revealing the free amine that can participate in further reactions. This property makes it an essential compound in medicinal chemistry for developing new therapeutic agents targeting various diseases, including cancer and neurological disorders.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant potential in treating multiple conditions:

  • Cancer : Certain derivatives have shown anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Neurological Disorders : Compounds derived from this pyrrolidine have been explored for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Structure-Activity Relationship Studies

The compound is utilized in structure-activity relationship (SAR) studies to evaluate how modifications to the pyrrolidine ring affect biological activity. For instance, variations in substituents on the nitrogen atom can lead to different pharmacological profiles, enhancing selectivity and potency against specific biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer effects of a derivative of this compound on human cancer cell lines. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
Derivative AA549 (Lung)5.2Apoptosis induction
Derivative BMCF7 (Breast)3.8Cell cycle arrest

These findings suggest that modifications to the base structure can significantly enhance anticancer activity .

Synthesis and Reactions

This compound can undergo various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).
  • Reduction : Reduction processes can remove the Boc group, revealing the free amine for further functionalization.
  • Substitution : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, expanding its utility.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing trans-1-Boc-4-methylpyrrolidin-3-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via cycloaddition or ring-opening strategies. For example, trans-pyrrolidine scaffolds can be accessed through [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes, followed by Boc protection. Stereochemical control is achieved using chiral auxiliaries or catalysts. For instance, highlights that electron-rich aryl groups favor trans-selectivity, while electron-poor heteroaryls (e.g., pyridyl) may yield cis-trans mixtures, necessitating chromatographic separation . Key parameters include temperature (low temps favor kinetic control) and solvent polarity (aprotic solvents enhance stereoselectivity).

Q. How does the Boc group enhance stability during functionalization of this compound?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group acts as a protecting agent for the amine, preventing unwanted nucleophilic reactions during subsequent steps (e.g., alkylation or acylation). Its stability under basic conditions allows selective deprotection using acidic reagents (e.g., TFA or HCl in dioxane). demonstrates analogous Boc-protected pyrrolidine derivatives undergoing smooth deprotection without disrupting the pyrrolidine ring . Stability testing via TLC or HPLC is recommended to monitor decomposition under varying pH and temperature.

Q. What analytical techniques are critical for characterizing this compound, particularly its stereochemistry?

  • Methodological Answer :

  • NMR : 1^1H-NMR coupling constants (J3,4J_{3,4}) distinguish trans (axial-equatorial, J810 HzJ \approx 8-10\ \text{Hz}) from cis isomers (diequatorial, J35 HzJ \approx 3-5\ \text{Hz}).
  • X-ray Crystallography : Definitive confirmation of trans-configuration, as shown for related trans-pyrrolidine derivatives in .
  • Chiral HPLC : Resolves enantiomers if chirality is introduced during synthesis.
  • IR Spectroscopy : Confirms Boc C=O stretching (~1690–1750 cm1^{-1}) and hydroxyl groups (~3200–3500 cm1^{-1}).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis across different methodologies?

  • Methodological Answer : Yield discrepancies often arise from variations in starting material purity, catalyst loading, or workup protocols. For example:

  • Cycloaddition Routes : reports >80% yields for electron-rich aryl groups but <50% for pyridyl derivatives due to isomerization .
  • Protection-Deprotection Strategies : Boc stability under basic vs. acidic conditions () may lead to unintended side reactions if not rigorously controlled .
    Mitigation involves systematic optimization (e.g., DoE studies) and cross-validation using multiple characterization tools (HPLC, NMR).

Q. What strategies improve the stability of this compound under acidic or oxidative conditions?

  • Methodological Answer :

  • Acidic Conditions : The Boc group is labile to acids; stabilize by buffering reaction media (pH >4) or using milder acids (e.g., citric acid). notes that related compounds decompose at high temperatures, suggesting storage at 2–8°C in inert atmospheres .
  • Oxidative Conditions : Add antioxidants (e.g., BHT) or conduct reactions under nitrogen. For hydroxyl group sensitivity, temporary silyl protection (e.g., TBS) can be employed, as seen in for analogous structures .

Q. How can this compound be utilized in stereoselective synthesis of complex bioactive molecules?

  • Methodological Answer : The compound serves as a chiral building block for pharmaceuticals (e.g., kinase inhibitors or antiviral agents). Key applications include:

  • Ring-Opening Reactions : React with electrophiles (e.g., epoxides) to form functionalized amines.
  • Cross-Coupling : Suzuki-Miyaura coupling () introduces aryl/heteroaryl groups at the 4-methyl position .
  • Deprotection-Functionalization : Remove Boc to expose the amine for peptide coupling or reductive amination () .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting melting points or spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) affect melting points ( reports mp variations for similar diols ).
  • Impurity Profiles : Residual solvents or byproducts alter NMR shifts. Use preparative HPLC ( ) to isolate high-purity batches .
  • Instrument Calibration : Cross-validate with certified reference standards () .

Properties

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRLPJZNWGMAM-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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